molecular formula C9H17N2+ B1597642 1-Butyl-2,3-dimethyl-1H-imidazol-3-ium CAS No. 108203-89-0

1-Butyl-2,3-dimethyl-1H-imidazol-3-ium

Cat. No. B1597642
CAS RN: 108203-89-0
M. Wt: 153.24 g/mol
InChI Key: XUAXVBUVQVRIIQ-UHFFFAOYSA-N
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Description

1-Butyl-2,3-dimethylimidazolium is a type of ionic compound . It is also known as 3-butyl-1,2-dimethyl-1H-imidazol-3-ium . It is often used as a solvent in the chemical modification of polysaccharide cellulose and as a model ionic liquid in the conversion of a monosaccharide like fructose into 5-hydroxymethylfurfural .


Molecular Structure Analysis

The molecular formula of 1-Butyl-2,3-dimethyl-1H-imidazol-3-ium is C9H17N2 . The average mass is 153.244 Da .


Chemical Reactions Analysis

1-Butyl-2,3-dimethylimidazolium has been used as a green solvent in the separation of endosulfan from water . It has also been used in the chemical modification of polysaccharide cellulose and as a model ionic liquid in the conversion of a monosaccharide like fructose into 5-hydroxymethylfurfural using H2SO4 .


Physical And Chemical Properties Analysis

1-Butyl-2,3-dimethylimidazol-3-ium appears as white to pale cream crystals or powder . It has a melting point between 93.0-100.0°C . The water content is less than or equal to 0.5% .

Scientific Research Applications

Heat Transfer Media in Sustainable Energy Systems

Musiał et al. (2018) explored the use of 1-Butyl-2,3-dimethyl-1H-imidazol-3-ium as a heat transfer fluid in sustainable energy systems. Their research demonstrated the potential of this compound in reducing energy consumption and operating costs due to its exceptional thermophysical properties (Musiał et al., 2018).

Crystallization and Morphological Study

Auwal et al. (2020) investigated the use of various imidazolium cations, including this compound, in the crystallization of SAPO-5 with AFI microporous framework. The study revealed that the functional groups of these templates significantly influenced the crystallization rate, crystallinity, and solid yield of SAPO-5 (Auwal et al., 2020).

Corrosion Inhibition

Deyab et al. (2017) synthesized and tested various ionic liquids, including derivatives of this compound, as corrosion inhibitors for carbon steel. Their research indicated significant inhibition efficiencies, suggesting the potential of these compounds in protecting metals against corrosion (Deyab et al., 2017).

Lithium-ion Battery Electrolyte Additive

Chatterjee et al. (2020) synthesized a novel dicationic ionic liquid related to this compound and studied its application as an electrolyte additive in lithium-ion batteries. The study highlighted improvements in battery life, cycling performance, and discharge capacities, indicating its potential in enhancing battery performance (Chatterjee et al., 2020).

Viscosity and Hydrogen Bonding Studies

Hunt (2007) explored the impact of hydrogen bonding on the viscosity of 1-Butyl-2,3-dimethyl-imidazolium-based ionic liquids. The study provided insights into the counter-intuitive behavior of increased melting points and viscosity despite the loss of main hydrogen-bonding interactions (Hunt, 2007).

Catalyst Recycling

Van den Broeke et al. (2002) utilized a fluorous room-temperature ionic liquid, closely related to 1-Butyl-3-methyl-imidazolium, as a solvent for homogeneous hydrosilylation reactions. The study demonstrated efficient catalyst recycling with high retention of catalyst activity, indicating the utility of such ionic liquids in sustainable chemical processes (Van den Broeke et al., 2002).

Mechanism of Action

The formation of 1-chloroalkanes, as well as alkyl acetates in the case of [bmim]OAc, is associated with the known reaction of IL anion with alkyl moieties in the bmim cation, leading to the formation of 1-alkyl imidazoles, and proceeding through the nucleophilic substitution SN2 mechanism .

properties

IUPAC Name

1-butyl-2,3-dimethylimidazol-3-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N2/c1-4-5-6-11-8-7-10(3)9(11)2/h7-8H,4-6H2,1-3H3/q+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUAXVBUVQVRIIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C=C[N+](=C1C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7048087
Record name 1-Butyl-2,3-dimethylimidazolium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7048087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

108203-89-0
Record name 1-Butyl-2,3-dimethylimidazolium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7048087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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